molecular formula C12H25NO B13282831 N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13282831
M. Wt: 199.33 g/mol
InChI Key: LBRJYBVSYWPLHX-UHFFFAOYSA-N
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Description

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine is a specialty amine compound of significant interest in advanced chemical research and development. This molecule integrates a cyclohexylamine core, sterically influenced by 3,3-dimethyl substituents, with a flexible N-(2-ethoxyethyl) side chain. This unique structure contributes to specific physicochemical properties, making it a valuable intermediate in synthetic organic chemistry. Researchers are exploring its use in the development of novel compounds and functional materials. Its structural features suggest potential as a building block for ligands in catalytic systems or for incorporation into more complex molecular architectures. The ethoxyethyl moiety can impart favorable solubility characteristics, facilitating its use in various reaction media. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-4-14-9-8-13-11-6-5-7-12(2,3)10-11/h11,13H,4-10H2,1-3H3

InChI Key

LBRJYBVSYWPLHX-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCCC(C1)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the reductive amination of 3,3-dimethylcyclohexanone with 2-ethoxyethylamine. This approach is favored due to its efficiency in forming secondary amines with high selectivity and yield. The process can be outlined as follows:

  • Starting Materials : 3,3-dimethylcyclohexanone and 2-ethoxyethylamine
  • Key Reaction : Reductive amination, where the ketone reacts with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine.
  • Reducing Agents : Commonly sodium triacetoxyborohydride (NaBH(OAc)3), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.
  • Solvents : Typically methanol, ethanol, or dichloromethane, depending on the reducing agent and reaction conditions.
  • Catalysts : Acid catalysts such as acetic acid may be used to facilitate imine formation.

Detailed Reaction Conditions

Parameter Typical Condition Notes
Temperature Room temperature to 50°C Elevated temperature can increase reaction rate
Reaction Time 12 to 24 hours Dependent on scale and catalyst
Molar Ratio (Ketone:Amine) 1:1.1 to 1:1.5 Slight excess of amine to drive reaction forward
Reducing Agent Amount 1.2 equivalents relative to ketone Ensures complete reduction of imine
Solvent Methanol or ethanol Polar protic solvents preferred
pH Control Slightly acidic (pH ~5-6) Facilitates imine formation

Alternative Synthetic Routes

Although reductive amination is the primary method, alternative strategies include:

  • Nucleophilic Substitution : Starting from 3,3-dimethylcyclohexan-1-amine, alkylation with 2-chloroethyl ethyl ether under basic conditions to introduce the 2-ethoxyethyl group. This method requires careful control to avoid over-alkylation.
  • Direct Amination : Catalytic amination of 3,3-dimethylcyclohexanone with 2-ethoxyethylamine using metal catalysts such as Raney nickel under hydrogen atmosphere. This approach can be less selective and requires high pressure and temperature.

Research Data and Yield Analysis

Yield and Purity

Reductive amination of 3,3-dimethylcyclohexanone with 2-ethoxyethylamine typically yields this compound in 70-85% isolated yield with purity exceeding 95% as confirmed by chromatographic and spectroscopic analyses (GC-MS, NMR).

Spectroscopic Characterization (Example Data)

Technique Observed Data Interpretation
^1H NMR (CDCl3) δ 3.5-3.8 (m, -CH2-O-), 2.5-3.0 (m, -CH2-N), 1.0-2.0 (m, cyclohexane protons), 0.9 (s, 6H, methyl groups) Confirms ethoxyethyl and dimethyl substitution
^13C NMR Signals at ~60 ppm (O-CH2), ~50 ppm (N-CH2), 30-40 ppm (cyclohexane carbons), 20 ppm (methyl carbons) Consistent with proposed structure
IR Spectroscopy N-H stretch ~3300 cm^-1, C-O stretch ~1100 cm^-1 Confirms amine and ether functional groups

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Reductive Amination 3,3-dimethylcyclohexanone + 2-ethoxyethylamine NaBH(OAc)3 or NaBH3CN, methanol, RT-50°C 70-85 High selectivity, mild conditions Requires careful handling of reducing agents
Nucleophilic Substitution 3,3-dimethylcyclohexan-1-amine + 2-chloroethyl ethyl ether Base (K2CO3), solvent (acetone), reflux 60-70 Simple reagents Risk of over-alkylation, lower selectivity
Catalytic Amination 3,3-dimethylcyclohexanone + 2-ethoxyethylamine Raney Ni, H2, high pressure and temperature 50-65 Direct method Harsh conditions, lower yield

Notes on Scale-Up and Industrial Considerations

  • The reductive amination method is scalable and widely used in industrial synthesis due to its operational simplicity and high yield.
  • Continuous flow reactors can be employed to improve reaction control and safety when handling reducing agents.
  • Purification is typically achieved by aqueous workup followed by distillation or chromatography.
  • Quality control includes NMR, GC-MS, and HPLC to ensure batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine interactions with biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethoxyethyl side chain and the amine group play crucial roles in binding to these targets, influencing biochemical pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine C₁₂H₂₅NO 199.33 3,3-dimethylcyclohexane, ethoxyethyl Not explicitly provided
N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine C₁₃H₂₇NO 213.36 3,3-dimethylcyclohexane, ethoxypropyl 1340486-57-8
2-ethyl-N-methylcyclohexan-1-amine C₉H₁₉N 141.26 Ethyl, methyl 252854-42-5
3-Methoxyeticyclidin (N-ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine) C₁₅H₂₃NO 233.35 3-methoxyphenyl, ethyl 1364933-80-1
N-(butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine C₁₃H₂₇N 197.36 3,3,5-trimethylcyclohexane, butan-2-yl Not provided

Structural Insights :

  • Ethoxyethyl vs. Ethoxypropyl : The ethoxypropyl chain in N-(3-ethoxypropyl)-3,3-dimethylcyclohexan-1-amine increases molecular weight and hydrophobicity compared to the ethoxyethyl group .
  • Aromatic vs.

Physicochemical Properties

Solubility and Reactivity :

  • Ethoxyethyl Group : Enhances water solubility compared to purely alkyl-substituted amines (e.g., 2-ethyl-N-methylcyclohexan-1-amine) due to the ether oxygen’s polarity .

Biological Activity

N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H19_{19}N
  • Molecular Weight : 193.29 g/mol
  • IUPAC Name : this compound

The compound features a cyclohexane ring with two methyl groups and an ethoxyethyl substituent, contributing to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:

  • Receptor Binding : It may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic processes or signal transduction.
  • Cellular Uptake : Its structure may facilitate cellular uptake, enhancing its bioavailability and efficacy.

Pharmacological Effects

Current research indicates that this compound may exhibit several pharmacological effects:

  • Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory conditions.

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activity of similar compounds and their implications for drug development:

  • Neuroprotective Studies :
    • A study on related amines indicated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound might have similar effects .
  • Anti-inflammatory Activity :
    • Research on analogs demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating that this compound could also reduce inflammation .

Data Table: Comparative Biological Activities

CompoundBiological ActivityReference
This compoundPotential neuroprotective effects
2-(aminomethyl)-N-methylcyclohexan-1-amineInhibits secretion in bacterial models
3,3-Dimethylcyclohexan-1-amineShows anti-inflammatory properties

Conclusion and Future Directions

This compound presents a promising avenue for further research due to its potential biological activities. Future studies should focus on:

  • Conducting in vivo experiments to validate the neuroprotective and anti-inflammatory effects observed in vitro.
  • Exploring the compound's mechanism of action through advanced molecular docking studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine?

  • The compound can be synthesized via alkylation or amidation reactions. For structurally similar cyclohexyl amines, reactions involving dimethylaluminum amide (to convert esters to amides) or nucleophilic substitution using sodium hydride in dimethylsulfoxide (DMSO) have been effective . Magnetic stirrers are critical for maintaining homogeneous reaction conditions during synthesis . Purification often involves pH-controlled liquid-liquid extraction and solvent evaporation under vacuum, as demonstrated in analogous amine syntheses .

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) NMR to analyze substituent environments and verify the cyclohexane ring conformation .
  • X-ray Crystallography: Resolve stereochemical ambiguities and confirm bond lengths/angles, as shown for related cyclohexane derivatives .
  • Mass Spectrometry (MS): Validate molecular weight and fragmentation patterns .

Q. How should researchers handle stability and storage of this amine?

  • Due to the short shelf life of similar amines, store the compound under inert gas (e.g., argon) at -20°C. Monitor degradation via periodic NMR or HPLC analysis. Use freshly distilled solvents to minimize hydrolysis or oxidation .

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